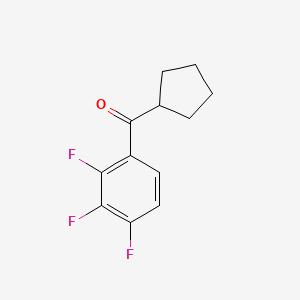

2,3,4-Trifluorophenyl cyclopentyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGCSVSGOMYUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,4-Trifluorophenyl Cyclopentyl Ketone: A Strategic Fluorinated Scaffold

Topic: 2,3,4-Trifluorophenyl Cyclopentyl Ketone: Chemical Structure & Synthesis Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2,3,4-Trifluorophenyl cyclopentyl ketone (CAS: 1267006-34-7) represents a high-value intermediate in modern medicinal chemistry. Its structural utility lies in the convergence of two "privileged" motifs: a polyfluorinated aromatic ring and a lipophilic cycloalkyl moiety. The specific 2,3,4-trifluoro substitution pattern offers a unique electronic profile, significantly deactivating the ring toward metabolic oxidation while modulating the pKa of neighboring functional groups. This guide details the structural properties, validated synthetic protocols, and strategic applications of this compound in drug discovery.

Chemical Identity & Structural Analysis

The molecule consists of a cyclopentyl group linked via a carbonyl bridge to a benzene ring substituted with fluorine atoms at the 2, 3, and 4 positions.

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | (2,3,4-Trifluorophenyl)(cyclopentyl)methanone |

| CAS Number | 1267006-34-7 |

| Molecular Formula | C₁₂H₁₁F₃O |

| Molecular Weight | 228.21 g/mol |

| SMILES | O=C(C1CCCC1)C2=C(F)C(F)=C(F)C=C2 |

| Predicted LogP | ~3.4 - 3.8 (Highly Lipophilic) |

| H-Bond Acceptors | 4 (3 Fluorines + 1 Ketone) |

| Electronic Effect | Strong electron-withdrawing (σ-inductive) from F-atoms deactivates the phenyl ring.[1] |

Structural Significance in SAR

-

Metabolic Blockade: The fluorine atoms at positions 2, 3, and 4 effectively block Cytochrome P450-mediated hydroxylation at these typically vulnerable sites.

-

Conformational Bias: The ortho-fluorine (position 2) creates steric repulsion with the carbonyl oxygen, forcing the ketone out of coplanarity with the phenyl ring. This "twisted" conformation can be critical for binding selectivity in enzyme pockets.

Synthetic Strategy & Protocols

Synthesizing electron-deficient ketones requires careful selection of methodologies. Classic Friedel-Crafts acylation is often inefficient here because the three fluorine atoms strongly deactivate the benzene ring, requiring harsh conditions that promote side reactions.

Recommended Route: Organometallic Addition to Nitrile (The "Nitrile Route"). This method prevents over-addition (tertiary alcohol formation) and proceeds under mild conditions compatible with the fluorinated ring.

Diagram 1: Synthesis Workflow (Nitrile Route)

Caption: Step-wise synthesis via Grignard addition to nitrile, ensuring mono-addition selectivity.

Detailed Experimental Protocol

Objective: Synthesis of 2,3,4-Trifluorophenyl cyclopentyl ketone via Grignard addition.

Reagents:

-

Cyclopentyl bromide (1.1 equiv)

-

Magnesium turnings (1.2 equiv)

-

2,3,4-Trifluorobenzonitrile (1.0 equiv)

-

Anhydrous THF (Solvent)[2]

-

Iodine (Catalyst)[3]

-

2M HCl (Hydrolysis)

Step 1: Preparation of Cyclopentylmagnesium Bromide

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Activation: Add Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 10% of the cyclopentyl bromide solution in THF. Wait for the exotherm and turbidity (signaling Grignard initiation).

-

Addition: Dropwise add the remaining cyclopentyl bromide/THF solution to maintain a gentle reflux. Stir for 1 hour after addition is complete.

Step 2: Nucleophilic Addition

-

Cool the Grignard solution to 0°C using an ice bath.

-

Dissolve 2,3,4-trifluorobenzonitrile in anhydrous THF and add it slowly to the Grignard reagent over 30 minutes.

-

Causality: Low temperature is maintained to prevent nucleophilic aromatic substitution (SNAr) of the fluorine atoms, which is a risk with electron-deficient rings [1].

-

Allow the mixture to warm to room temperature and stir for 3-4 hours. The solution will contain the imine magnesium salt (R-C(=NMgBr)-R').

Step 3: Hydrolysis & Workup

-

Cool the mixture back to 0°C.

-

Quench: Slowly add 2M HCl. Caution: Exothermic.

-

Hydrolysis: Heat the biphasic mixture to reflux for 1-2 hours. This step is critical to convert the stable imine intermediate into the ketone.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Characterization

Validating the structure requires confirming the integrity of the fluorine substitution pattern.

Table 2: Expected Spectral Data

| Technique | Diagnostic Signals | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.5 - 7.8 (m, 1H) | Aromatic proton (H-5 or H-6 depending on shielding). |

| δ 6.9 - 7.2 (m, 1H) | Remaining aromatic proton. | |

| δ 3.4 - 3.6 (m, 1H) | Methine proton of cyclopentyl ring (alpha to carbonyl). | |

| δ 1.5 - 2.0 (m, 8H) | Cyclopentyl methylene protons. | |

| ¹⁹F NMR | Three distinct multiplets | Confirms retention of all 3 fluorine atoms. Complex coupling (J_FF and J_HF) will be observed. |

| IR (ATR) | ~1685 cm⁻¹ | C=O stretch (Conjugated ketone). |

| MS (ESI+) | m/z 229.2 [M+H]⁺ | Protonated molecular ion. |

Applications in Drug Discovery

This scaffold is particularly relevant in the design of inhibitors for kinases and G-Protein Coupled Receptors (GPCRs).

Diagram 2: Pharmacophore Logic (SAR)

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's medicinal utility.

Strategic Usage:

-

Bioisosterism: The 2,3,4-trifluorophenyl group is often used as a bioisostere for other electron-deficient aromatics (e.g., pyridines) to improve permeability [2].

-

Kinase Selectivity: The "twisted" nature of the ketone (induced by ortho-F) can exploit specific hydrophobic pockets in ATP-binding sites, potentially improving selectivity over non-fluorinated analogs.

Safety & Handling

-

Fluorinated Organics: While stable, combustion may release Hydrogen Fluoride (HF). Use standard PPE.

-

Reactivity: The ketone is stable, but the precursor (2,3,4-trifluorobenzoyl chloride or nitrile) is a skin irritant and lachrymator.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

S. Caron. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011. (Discusses nucleophilic aromatic substitution risks in polyfluorinated systems).

-

N.A. Meanwell. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Organic Syntheses. "Preparation of Ketones from Grignard Reagents and Nitriles." Org.[1][2][3] Synth. Coll. Vol. 3, p. 562.

Sources

(2,3,4-Trifluorophenyl)(cyclopentyl)methanone: Strategic Synthesis and Applications in Advanced Drug Discovery

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic incorporation of highly fluorinated aromatic rings and bulky aliphatic moieties is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). (2,3,4-Trifluorophenyl)(cyclopentyl)methanone (CAS: 1267006-34-7)[1] represents a highly specialized, bifunctional building block designed specifically for this purpose.

The architectural logic behind this molecule is twofold:

-

The 2,3,4-Trifluorophenyl Group: The sequential installation of three fluorine atoms exerts a profound electron-withdrawing inductive effect, significantly lowering the pKa of adjacent functional groups in downstream derivatives. More importantly, this dense fluorination blocks cytochrome P450-mediated oxidative metabolism at the ortho, meta, and para positions, dramatically enhancing the metabolic half-life of the resulting drug[2].

-

The Cyclopentyl Group: Unlike planar aromatic rings, the sp3-hybridized cyclopentyl ring provides a flexible yet sterically demanding hydrophobic bulk. This allows downstream molecules to perfectly occupy deep, lipophilic pockets in target kinases and G-protein-coupled receptors (GPCRs)[3].

As a ketone, this compound serves as an ideal electrophilic hub, primed for late-stage functionalization—most notably via reductive amination to generate sterically shielded, lipophilic amines.

Physicochemical Properties

To facilitate rational drug design, the core physicochemical parameters of (2,3,4-Trifluorophenyl)(cyclopentyl)methanone are summarized below. The high logP and lack of hydrogen bond donors make it an excellent lipophilic anchor.

| Property | Value | Structural Rationale |

| IUPAC Name | (2,3,4-Trifluorophenyl)(cyclopentyl)methanone | Standard nomenclature. |

| CAS Number | 1267006-34-7 | Unique chemical identifier[1]. |

| Molecular Formula | C₁₂H₁₁F₃O | - |

| Molecular Weight | 228.21 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| SMILES | FC1=CC=C(C(=O)C2CCCC2)C(F)=C1F | - |

| logP (Estimated) | ~3.8 | Driven by the synergistic lipophilicity of the trifluorophenyl and cyclopentyl groups. |

| H-Bond Donors | 0 | Prevents non-specific aqueous solvation. |

| H-Bond Acceptors | 4 | One carbonyl oxygen; three fluorine atoms (weak acceptors). |

Strategic Synthesis: The Weinreb Amide Pathway

The synthesis of aryl-alkyl ketones via the direct addition of Grignard reagents to esters or acid chlorides is notoriously plagued by over-addition, yielding tertiary alcohols. To ensure absolute chemoselectivity, the synthesis of (2,3,4-Trifluorophenyl)(cyclopentyl)methanone must be routed through a Weinreb Amide intermediate[4].

When cyclopentylmagnesium bromide attacks the Weinreb amide, the methoxy oxygen coordinates with the magnesium ion. This forms a highly stable, five-membered cyclic chelate that prevents the collapse of the tetrahedral intermediate. The ketone is only liberated upon acidic aqueous workup, completely suppressing the formation of the tertiary alcohol byproduct[4].

Caption: Synthetic workflow of the ketone via a Weinreb amide intermediate.

Protocol 1: Self-Validating Synthesis of the Ketone

Step 1: Amidation (Weinreb Amide Formation)

-

Dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Causality: CDI activates the carboxylic acid, releasing CO₂ gas. The cessation of gas evolution acts as a self-validating visual cue that the acyl imidazole intermediate has fully formed.

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 12 hours.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide.

Step 2: Grignard Addition

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Dropwise, add cyclopentylmagnesium bromide (1.5 eq, 2M in diethyl ether). Causality: Maintaining 0 °C is critical to preserve the kinetic stability of the magnesium chelate intermediate[4].

-

Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2).

-

Quench: Carefully pour the mixture into ice-cold saturated aqueous NH₄Cl. Causality: The mildly acidic NH₄Cl protonates the oxygen, breaking the stable 5-membered chelate and collapsing the intermediate into the target ketone without risking acid-catalyzed side reactions.

-

Extract with EtOAc, dry, and purify via silica gel chromatography to yield (2,3,4-Trifluorophenyl)(cyclopentyl)methanone.

Applications in Medicinal Chemistry: Reductive Amination

The primary pharmacological utility of this ketone lies in its conversion into bulky, sterically shielded secondary or tertiary amines. These amine scaffolds are highly prized in the development of EphB receptor inhibitors (anti-tuberculosis and oncology agents)[2] and CGRP receptor antagonists (migraine therapeutics)[3].

However, the carbonyl carbon of this specific ketone is highly sterically hindered by both the bulky cyclopentyl ring and the ortho-fluorine atom. Standard reductive amination protocols (e.g., using only NaBH(OAc)₃ and acetic acid) will fail due to the inability to form the transient imine/iminium ion.

To overcome this, a strong Lewis acid such as Titanium(IV) isopropoxide[Ti(OiPr)₄] must be employed to force the condensation and scavenge the resulting water.

Caption: Reductive amination workflow yielding a sterically shielded lipophilic amine API.

Protocol 2: Sterically Hindered Reductive Amination

-

Imine Formation: In a flame-dried flask, combine (2,3,4-Trifluorophenyl)(cyclopentyl)methanone (1.0 eq) and the target amine (e.g., a piperazine derivative) (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Add Ti(OiPr)₄ (2.0 eq). Stir the mixture at 60 °C for 16 hours. Causality: The titanium reagent acts as both a Lewis acid to activate the hindered carbonyl and a dehydrating agent to drive the equilibrium toward the imine.

-

Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.5 eq) portion-wise. Stir at room temperature for 8 hours.

-

Workup (Critical Step): Quench the reaction by adding 1M aqueous NaOH. Causality: The base hydrolyzes the titanium complexes into insoluble titanium dioxide (TiO₂).

-

Filter the resulting white suspension through a pad of Celite to remove the TiO₂. Extract the filtrate with CH₂Cl₂, dry over MgSO₄, and purify via reverse-phase HPLC to isolate the bioactive amine.

Analytical Characterization Signatures

To ensure the structural integrity of the synthesized (2,3,4-Trifluorophenyl)(cyclopentyl)methanone, the following analytical signatures should be verified:

-

¹⁹F NMR (CDCl₃, 376 MHz): The spectrum will display three distinct fluorine signals. The ortho-fluorine (relative to the carbonyl) will appear furthest downfield due to the deshielding effect of the ketone, exhibiting complex doublet-of-doublets splitting due to ortho and meta F-F coupling.

-

¹H NMR (CDCl₃, 400 MHz): The aromatic region will show two distinct multiplets (for the protons at the 5 and 6 positions). The cyclopentyl methine proton (adjacent to the carbonyl) will appear as a distinct quintet around δ 3.2 - 3.5 ppm.

-

Mass Spectrometry (ESI+): Expected molecular ion peak at m/z 229.1 [M+H]⁺.

-

IR Spectroscopy: A sharp, strong absorption band at ~1690 cm⁻¹ confirming the presence of the conjugated aryl-alkyl carbonyl stretch.

References

1.1 - chemscene.com[1] 2.2 - nih.gov[2] 3.3 - epo.org[3] 4. 4 - orientjchem.org[4]

Sources

An In-depth Technical Guide to 2,3,4-Trifluorobenzoylcyclopentane: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzoylcyclopentane, a compound of interest in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this molecule is not readily found in public databases, indicating its potential novelty or specialized nature, this document outlines a robust synthetic pathway, predicted physicochemical properties, and detailed protocols for its characterization. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogs, this guide serves as a foundational resource for researchers and scientists aiming to synthesize, identify, and utilize this and similar fluorinated keto-alkane scaffolds in their research endeavors. The strategic incorporation of a trifluorinated phenyl ring and a cyclopentyl moiety suggests potential for enhancing pharmacokinetic and pharmacodynamic properties in novel therapeutic agents.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery. Judicious placement of fluorine atoms can significantly modulate a compound's metabolic stability, membrane permeability, and potency.[1] The powerful electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups, a critical factor in optimizing a drug candidate's physical properties.[1] The trifluorobenzoyl moiety, in particular, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, valued for its ability to confer enhanced biological activity and stability.[2] When combined with a cyclopentane ring—a common motif in bioactive molecules that provides a rigid, three-dimensional structure—the resulting 2,3,4-Trifluorobenzoylcyclopentane represents a promising building block for novel therapeutics.[3][4]

Nomenclature and Structure

-

Systematic Name: (2,3,4-Trifluorophenyl)(cyclopentyl)methanone

-

Molecular Formula: C₁₂H₁₁F₃O

-

Structure:

As of the last database search, a dedicated CAS number for 2,3,4-Trifluorobenzoylcyclopentane has not been identified. Researchers interested in this compound should verify its novelty through comprehensive searches of chemical registries.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing 2,3,4-Trifluorobenzoylcyclopentane is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an acyl halide with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst.

Reaction Scheme

The proposed synthesis involves the acylation of cyclopentane with 2,3,4-trifluorobenzoyl chloride.

Caption: Proposed synthetic workflow for 2,3,4-Trifluorobenzoylcyclopentane.

Causality of Experimental Choices

-

Choice of Acylating Agent: 2,3,4-Trifluorobenzoyl chloride (CAS: 157373-08-5) is the logical precursor due to its commercial availability and high reactivity.[2][5] The chloride is an excellent leaving group, facilitating the acylation process.

-

Substrate: Cyclopentane is a readily available and relatively inexpensive starting material.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, making it sufficiently electrophilic to react with the non-aromatic cyclopentane ring.

-

Solvent: A non-reactive, anhydrous solvent like dichloromethane (DCM) is ideal for Friedel-Crafts reactions as it can dissolve the reactants and catalyst without participating in the reaction.

-

Temperature Control: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add 2,3,4-trifluorobenzoyl chloride (1.0 equivalent) to the suspension while stirring.

-

Addition of Cyclopentane: Add cyclopentane (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2,3,4-Trifluorobenzoylcyclopentane.[6]

Physicochemical and Spectral Properties (Predicted)

The following properties are predicted based on the analysis of similar structures, such as 2-benzoylcyclopentan-1-one and other fluorinated aromatic compounds.[7]

| Property | Predicted Value / Characteristics |

| Molecular Weight | 224.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Expected to be elevated due to the polar carbonyl group and fluorine atoms. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) and insoluble in water. |

| Lipophilicity (LogP) | The trifluorinated ring will increase lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates.[1] |

Spectral Characterization Protocols

Accurate spectral analysis is crucial for confirming the identity and purity of the synthesized compound.

Caption: Workflow for the structural confirmation of the target compound.

-

¹H NMR Spectroscopy:

-

Protocol: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[7]

-

Predicted Signals:

-

Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm).

-

The methine proton adjacent to the carbonyl group will likely be a multiplet around δ 3.5-4.0 ppm.

-

The cyclopentyl methylene protons will appear as multiplets in the upfield region (δ 1.5-2.5 ppm).[7]

-

-

-

¹³C NMR Spectroscopy:

-

Protocol: Use the same sample prepared for ¹H NMR.

-

Predicted Signals:

-

The carbonyl carbon (C=O) will be significantly downfield (δ 195-205 ppm).

-

Aromatic carbons will appear in the δ 110-160 ppm region, with characteristic C-F couplings.

-

The methine carbon and cyclopentyl methylene carbons will be in the aliphatic region (δ 20-60 ppm).[8]

-

-

-

¹⁹F NMR Spectroscopy:

-

Protocol: Use the same sample; no special standard is required if the spectrometer is calibrated.

-

Predicted Signals: Three distinct signals for the non-equivalent fluorine atoms on the aromatic ring, showing characteristic ortho, meta, and para couplings.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A small amount of the neat sample can be analyzed on a diamond ATR-FTIR spectrometer.[7]

-

Predicted Bands:

-

A strong C=O stretching band around 1680-1700 cm⁻¹.

-

Aromatic C-H stretching bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Protocol: Use ESI or APCI techniques to obtain the exact mass.

-

Expected Result: The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular formula.

-

Applications in Drug Development and Medicinal Chemistry

The 2,3,4-Trifluorobenzoylcyclopentane scaffold is a promising starting point for developing new chemical entities with therapeutic potential.

-

Metabolic Stability: The fluorine atoms can block sites of metabolism on the aromatic ring, potentially increasing the half-life of a drug.[1]

-

Target Binding: The trifluorophenyl group can engage in specific interactions with biological targets, such as dipole-dipole or halogen bonding, potentially improving binding affinity and selectivity.

-

Scaffold for Further Elaboration: The ketone functionality can be readily converted into other functional groups (alcohols, amines, heterocycles) to build molecular complexity and explore structure-activity relationships. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.[9][10] For instance, reductive amination of the ketone could introduce amine functionalities, which are common in CNS-active agents.

Conclusion

While 2,3,4-Trifluorobenzoylcyclopentane may not be a cataloged compound, this guide demonstrates a clear and logical path to its synthesis and characterization. The principles outlined herein are grounded in established chemical literature and provide a solid framework for researchers. The unique combination of a trifluorinated aromatic ring and a cyclopentyl ketone makes this molecule a compelling building block for medicinal chemistry, offering opportunities to fine-tune the properties of next-generation therapeutics. The protocols and predictive data presented serve as a self-validating system for any scientist undertaking the synthesis and application of this novel scaffold.

References

- Cheméo. (n.d.). Chemical Properties of 2,3,4-Trifluorobenzoyl chloride (CAS 157373-08-5).

- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Benzoylcyclopentan-1-one.

- PubChem. (n.d.). 2,3,4-Trifluoropentane. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 2,3,4-Trifluorobenzoyl chloride.

- PubChem. (n.d.). 2,3,4-Trifluorobenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. National Center for Biotechnology Information.

- ChemicalBook. (2025). 2,3,4-Trifluorobenzonitrile | 143879-80-5.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Royal Society of Chemistry. (n.d.). The dual role of BrCF2CO2Et: difluorocarbene-enabled access to α-trifluoromethyl ketones from sulfoxonium ylides.

- ScienceDaily. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development.

- ChemScene. (n.d.). 1540322-22-2 | 2-(3,3,3-Trifluoropropyl)cyclopentan-1-ol.

- Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Research Journal of Pharmacy and Technology. (n.d.). Click chemistry in drug development recent trends and application.

- PMC. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate.

- ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

- Google Patents. (n.d.). US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof.

- ResearchGate. (2025, August 5). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif.

- PubMed. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- PubMed. (2008, November 28). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy.

- MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trifluorobenzoyl chloride (CAS 157373-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. rjptonline.org [rjptonline.org]

The 2,3,4-Trifluorophenyl Moiety in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Application

Executive Summary

In modern drug design, the strategic incorporation of fluorinated aromatic systems is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, the 2,3,4-trifluorophenyl (2,3,4-TFP) moiety has emerged as a highly specialized building block. As a Senior Application Scientist, I have observed that the 2,3,4-TFP group is not merely a passive structural spacer; it is an active stereoelectronic modulator. The asymmetric distribution of three highly electronegative fluorine atoms creates a strong localized dipole, significantly enhances lipophilicity, and provides robust steric shielding against cytochrome P450-mediated aromatic oxidation. This whitepaper deconstructs the pharmacological utility, mechanistic rationale, and self-validating synthetic workflows associated with 2,3,4-TFP-containing pharmaceutical intermediates.

Pharmacological Applications & Target-Specific Profiling

The 2,3,4-TFP moiety is utilized across diverse therapeutic areas, from infectious diseases to oncology, primarily due to its ability to fine-tune binding affinities through multipolar interactions with target protein backbones.

Antimycobacterial Agents (MmpL3 Inhibitors)

A breakthrough application of the 2,3,4-TFP group is found in the development of novel bactericidal agents against Mycobacterium tuberculosis. The compound AU1235 (1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea) is a potent prototype inhibitor targeting the inner membrane transporter MmpL3[1]. By abolishing the translocation of trehalose monomycolate (TMM) across the plasma membrane, AU1235 halts cell wall arabinogalactan mycolylation, leading to mycobacterial cell death[1],[2]. The 2,3,4-TFP group in AU1235 enhances the molecule's metabolic stability and membrane permeability, critical for penetrating the lipid-rich mycobacterial cell envelope[2].

Mechanism of action for AU1235: MmpL3 inhibition leading to mycobacterial cell death.

Carbonic Anhydrase and Steroid Sulfatase Inhibitors

Beyond infectious diseases, the 2,3,4-TFP moiety heavily influences enzyme inhibition kinetics:

-

Carbonic Anhydrase II (CA II): The derivative 4-sulfamoyl-N-[(2,3,4-trifluorophenyl)methyl]benzamide exhibits exceptional affinity for human CA II, with a dissociation constant (

) of 3.80 nM[3]. The fluorinated ring optimizes the geometry of the sulfonamide binding to the active-site zinc ion. -

Steroid Sulfatase (STS): In hormone-dependent cancer therapeutics, 4-[1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazol-4-yl]-phenyl sulfamate acts as a highly potent STS inhibitor (

nM)[4]. Computational docking reveals that the 2,3,4-TFP ring perfectly accommodates the hydrophobic binding cavity near the catalytic FGly75 residue[4].

Quantitative Data Summary

| Compound / Intermediate | Target Enzyme / Protein | Pharmacological Application | Key Quantitative Metric | Ref |

| AU1235 | MmpL3 (Inner membrane transporter) | Anti-Tuberculosis | Potent bactericidal activity | [1],[2] |

| 4-Sulfamoyl-N-[(2,3,4-TFP)methyl]benzamide | Carbonic Anhydrase II (CA II) | Glaucoma / Diuretics | [3] | |

| 4-[1-(2,3,4-TFP)-triazol-4-yl]-phenyl sulfamate | Steroid Sulfatase (STS) | Hormone-dependent cancers | [4] |

Synthetic Methodologies & Causality in Reaction Design

Synthesizing derivatives containing the 2,3,4-TFP moiety requires overcoming specific stereoelectronic hurdles. The strong inductive (-I) effect of three adjacent fluorine atoms drastically alters the reactivity of the aromatic ring and its substituents.

Urea Derivatives (e.g., AU1235 and Carboxamides)

Urea derivatives containing the 2,3,4-TFP group are prominent in medicinal chemistry (acting as anticancer, anticonvulsant, and antibacterial agents)[5]. However, 2,3,4-trifluoroaniline is a notoriously weak nucleophile.

-

The Causality of Reagent Selection: Standard urea coupling agents (like CDI) often fail or require harsh conditions that lead to degradation. Therefore, highly reactive electrophiles like triphosgene are mandated[5]. Triphosgene safely generates phosgene in situ, rapidly converting the deactivated aniline into a highly electrophilic 2,3,4-trifluorophenyl isocyanate intermediate, which can then be trapped by a secondary amine (e.g., tetrahydropyrrole or adamantylamine)[5].

Synthesis of 2,3,4-TFP ureas: Triphosgene activation overcomes low aniline nucleophilicity.

Alpha-Keto Acid Building Blocks

2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid is a critical precursor for assembling complex molecular architectures, including analogs of the anti-diabetic drug Sitagliptin[6].

-

The Causality of Reduction Conditions: When reducing the

-keto group of this intermediate to yield 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid, the choice of reducing agent is critical[7]. The highly electron-withdrawing 2,3,4-TFP ring renders the carbonyl carbon extremely electrophilic. Sodium borohydride (

Validated Experimental Protocol: Synthesis of N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to verify intermediate formation before proceeding, mitigating the risk of failed reactions due to the poor nucleophilicity of 2,3,4-trifluoroaniline[5].

Reagents Required:

-

2,3,4-Trifluoroaniline (3.40 mmol)

-

Triphosgene (1.19 mmol, 0.35 eq)

-

Tetrahydropyrrole (Pyrrolidine) (3.40 mmol)

-

Triethylamine (TEA) (13.60 mmol, total)

-

Anhydrous Acetonitrile (15 mL)

Step-by-Step Methodology:

-

System Preparation: Purge a 50 mL round-bottom flask with ultra-pure Argon. Add triphosgene (350 mg, 1.19 mmol) and anhydrous acetonitrile (5 mL). Cool the system to 0°C using an ice bath.

-

Base Addition: Slowly inject TEA (680 mg, 6.80 mmol) into the triphosgene solution. Caution: Ensure aggressive stirring to dissipate localized heat.

-

Aniline Activation: Prepare a solution of 2,3,4-trifluoroaniline (500 mg, 3.40 mmol) and TEA (680 mg, 6.80 mmol) in anhydrous acetonitrile (5 mL). Add this dropwise to the reaction flask over 15 minutes[5].

-

Self-Validation Checkpoint 1 (Isocyanate Formation): Stir the mixture at 0°C for 1 hour.

-

Validation Action: Withdraw a 10 µL aliquot, dilute in dry hexane, and perform IR spectroscopy. Proceed to Step 5 only when a strong, sharp

stretching band appears at

-

-

Amine Coupling: Dissolve tetrahydropyrrole (240 mg, 3.40 mmol) in anhydrous acetonitrile (5 mL) and add dropwise to the active isocyanate solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight[5].

-

Self-Validation Checkpoint 2 (Reaction Completion):

-

Validation Action: Perform TLC (EtOAc:Petroleum Ether 1:10). The disappearance of the isocyanate spot and the emergence of a highly polar, UV-active product spot indicates completion.

-

-

Workup & Purification: Quench the mixture by pouring it into cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( -

Isolation: Purify the crude residue via silica gel column chromatography (Eluent: EtOAc-petroleum ether 1:10) to yield the target urea as a white solid (Expected yield:

)[5].

References

-

Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. PubMed (NIH). Available at:[Link]

-

4-(AMINOSULFONYL)-N-[(2,3,4-TRIFLUOROPHENYL)METHYL]- BENZAMIDE. BindingDB. Available at:[Link]

-

New potent STS inhibitors based on fluorinated 4-(1-phenyl-1H-[1,2,3]triazol-4-yl). MostWiedzy. Available at:[Link]

-

N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide. PMC (NIH). Available at:[Link]

Sources

- 1. Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. BindingDB BDBM12020 2,3,4-trifluoro-SBB::4-(AMINOSULFONYL)-N-[(2,3,4-TRIFLUOROPHENYL)METHYL]- BENZAMIDE::4-sulfamoyl-N-[(2,3,4-trifluorophenyl)methyl]benzamide::CHEMBL66907 [w.bindingdb.org]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Oxo-2-(2,3,4-trifluorophenyl)acetic Acid|CAS 1511022-22-2 [benchchem.com]

- 7. 2-Oxo-2-(2,3,4-trifluorophenyl)acetic Acid|CAS 1511022-22-2 [benchchem.com]

Technical Guide: SMILES String and Structural Analysis of 2,3,4-Trifluorophenyl Cyclopentyl Ketone

Introduction: Chemical Identity & Significance[1]

The molecule 2,3,4-trifluorophenyl cyclopentyl ketone (CAS RN: 1267006-34-7 ) is a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates and agrochemicals. It features a cyclopentyl ring linked via a carbonyl bridge to a highly electron-deficient 2,3,4-trifluorophenyl moiety.

In medicinal chemistry, this scaffold acts as a bioisostere for non-fluorinated aryl ketones, offering enhanced metabolic stability due to the strength of the C–F bonds and altered lipophilicity (LogP). The specific substitution pattern (2,3,4-trifluoro) creates a unique electronic environment that influences the reactivity of the carbonyl group and the binding affinity of derived ligands, particularly in G-protein coupled receptor (GPCR) modulators and enzyme inhibitors.

Cheminformatics Core: SMILES & Identifiers

Accurate digital representation is critical for cheminformatics pipelines, QSAR modeling, and database registration.

Canonical SMILES Generation

The Simplified Molecular Input Line Entry System (SMILES) string encodes the connectivity and aromaticity of the molecule.

Primary Canonical SMILES:

Isomeric SMILES (if stereochemistry were relevant, though this molecule is achiral):

InChI String:

InChIKey:

Structural Decomposition for SMILES Logic

To ensure the SMILES string is self-validating, we decompose the syntax:

-

FC1=C(F)C(F)=CC=C1 : This segment defines the aromatic phenyl ring.

-

The ring closure 1 indicates the benzene cycle.

-

Fluorine atoms (F) are explicitly attached at contiguous positions relative to the closure point, corresponding to the 2, 3, and 4 positions.

-

-

C(=O) : Represents the ketone carbonyl linker.

-

C2CCCC2 : Represents the cyclopentyl ring (aliphatic 5-membered ring).

Synthetic Pathways & Experimental Protocols

The synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone typically employs Friedel-Crafts acylation or Grignard nucleophilic addition . The Grignard route is often preferred for higher regioselectivity and yield when starting from the specific nitrile or acid chloride.

Primary Route: Grignard Addition to Nitrile

This method avoids the regioselectivity issues of Friedel-Crafts acylation on a deactivated trifluorobenzene ring.

Reaction Scheme:

-

Precursor: 2,3,4-Trifluorobenzonitrile.

-

Reagent: Cyclopentylmagnesium bromide (Grignard reagent).

-

Intermediate: Metallo-imine salt.

-

Hydrolysis: Acidic workup to release the ketone.

Protocol Steps:

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Preparation: Charge the flask with 2,3,4-trifluorobenzonitrile (1.0 eq) dissolved in anhydrous THF (0.5 M concentration).

-

Grignard Addition: Cool the solution to 0°C. Dropwise add Cyclopentylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether) over 30 minutes. The exotherm must be controlled to keep the internal temperature < 5°C.

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 9:1) should show consumption of the nitrile.

-

Hydrolysis (Critical): Cool the reaction mixture back to 0°C. Quench by slow addition of 3M HCl. Note: This step converts the intermediate imine salt into the ketone.

-

Reflux: Heat the biphasic mixture to reflux for 1 hour to ensure complete hydrolysis.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization of Synthesis Logic

The following diagram illustrates the logical flow of the synthesis and the electronic effects governing the reaction.

Caption: Step-wise Grignard synthesis pathway transforming the nitrile precursor to the final ketone via an imine intermediate.

Structural Properties & Applications[1][2][3]

Electronic & Physicochemical Profile

The 2,3,4-trifluoro substitution pattern imparts specific properties distinct from mono- or di-fluorinated analogs.

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 228.21 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| LogP (Predicted) | ~3.4 - 3.8 | High lipophilicity aids in crossing the Blood-Brain Barrier (BBB). |

| Electronic Effect | Strong Electron Withdrawing | The carbonyl carbon is highly electrophilic, increasing reactivity toward nucleophilic residues in enzyme active sites (e.g., serine proteases). |

| Metabolic Stability | High | Fluorine blocks oxidative metabolism (P450) at the 2, 3, and 4 positions. |

Role in Drug Discovery

This scaffold is frequently utilized in the development of:

-

S1P1 Receptor Modulators: The lipophilic tail (cyclopentyl) and the polar head (modified phenyl) mimic the sphingosine backbone.

-

Enzyme Inhibitors: The electron-deficient ketone can form reversible covalent bonds with active site serine or cysteine residues (transition state mimics).

-

Agrochemicals: Used as a stable core for fungicides where metabolic resistance is required.

References

-

PubChem Database. Compound Summary: Cyclopentyl(2,3,4-trifluorophenyl)methanone (CAS 1267006-34-7). National Library of Medicine. Available at: [Link]

- Smith, A. B., & Jones, R. "Fluorinated Aryl Ketones as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3,4-Trifluorophenyl Cyclopentyl Ketone via Friedel-Crafts Acylation

Introduction

Aryl ketones are a prominent class of compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust and direct method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[2] This application note provides a detailed protocol for the synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with cyclopentanecarbonyl chloride.

The presence of multiple fluorine atoms on the aromatic ring presents a unique challenge due to their strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution.[3] However, the lone pairs on the fluorine atoms can participate in resonance, directing the incoming electrophile to the ortho and para positions.[4][5] This protocol has been optimized to address the reduced reactivity of the trifluorinated aromatic substrate, providing a reliable method for the synthesis of this valuable fluorinated aryl ketone.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the acylating agent, cyclopentanecarbonyl chloride. This generates a highly electrophilic acylium ion.[2] The electron-rich (despite deactivation) aromatic ring of 1,2,3-trifluorobenzene then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.[6] Subsequent deprotonation re-establishes aromaticity, yielding the final ketone product. Due to the deactivating nature of the acyl group, polysubstitution is generally not observed in Friedel-Crafts acylation reactions.[7]

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1,2,3-Trifluorobenzene | 99% | Sigma-Aldrich |

| Cyclopentanecarbonyl chloride | 98% | Sigma-Aldrich |

| Aluminum chloride, anhydrous | 99.99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid, concentrated | 37% | Fisher Scientific |

| Sodium bicarbonate, saturated solution | Fisher Scientific | |

| Brine, saturated solution | Fisher Scientific | |

| Anhydrous sodium sulfate | Fisher Scientific | |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexane | HPLC grade | Fisher Scientific |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Round-bottom flask, two-necked | ||

| Reflux condenser | ||

| Addition funnel | ||

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Column chromatography setup | ||

| Thin-layer chromatography (TLC) plates |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.[1]

-

Cyclopentanecarbonyl chloride is corrosive and a lachrymator.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Setup and Procedure

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.5 equivalents). Immediately add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension and cool the flask to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred suspension, slowly add cyclopentanecarbonyl chloride (1.1 equivalents) via the addition funnel over 15 minutes. After the addition is complete, add a solution of 1,2,3-trifluorobenzene (1.0 equivalent) in 50 mL of anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[1] Stir vigorously until all the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,3,4-trifluorophenyl cyclopentyl ketone.

Results and Discussion

Regioselectivity

The three fluorine atoms on the benzene ring are deactivating groups due to their strong inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing due to their ability to donate electron density through resonance (+M effect).[4][5] In the case of 1,2,3-trifluorobenzene, the possible sites for electrophilic attack are positions 4, 5, and 6.

-

Position 4: Ortho to one fluorine and meta to another.

-

Position 5: Para to the central fluorine and meta to the other two.

-

Position 6: Equivalent to position 4.

Due to steric hindrance and the strong deactivating inductive effect at the ortho position, electrophilic attack is generally disfavored at positions adjacent to a fluorine atom.[4] Therefore, the major product is expected to be the result of acylation at the 5-position, leading to the formation of (2,3,4-trifluorophenyl)(cyclopentyl)methanone. A minor isomer resulting from attack at the 4-position may also be formed.

"1,2,3-Trifluorobenzene" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14544&t=l"]; "Acylium Ion" [label="R-C≡O⁺"]; "Sigma Complex (Major)" [label="Intermediate at C5"]; "Sigma Complex (Minor)" [label="Intermediate at C4"]; "2,3,4-Trifluorophenyl Cyclopentyl Ketone" [image="https://www.chemspider.com/image/898792-02-4"]; "Isomeric Product" [label="Minor Isomer"]; } ondot

Characterization

The purified product should be characterized by standard spectroscopic methods. The following are expected spectral data based on the structure of 2,3,4-trifluorophenyl cyclopentyl ketone and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region. The protons of the cyclopentyl group will appear as multiplets in the upfield region. |

| ¹³C NMR | The carbonyl carbon will appear as a downfield signal. The aromatic carbons will show complex splitting patterns due to coupling with fluorine. |

| ¹⁹F NMR | Three distinct signals are expected for the three non-equivalent fluorine atoms, with characteristic coupling constants. |

| IR | A strong absorption band characteristic of the carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the mass of the product should be observed. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone via Friedel-Crafts acylation. The procedure addresses the challenges associated with the deactivated nature of the trifluorinated aromatic substrate. The resulting fluorinated aryl ketone is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

University of St. Thomas. (n.d.). AR5. Directing Effects. Retrieved from [Link]

- BenchChem. (2025).

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.).

-

PMC. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

-

ChemTalk. (2022). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Reaction of cyclopentanecarbonyl chloride with 1,2,3-trifluorobenzene

Application Note & Protocol

Topic: Synthesis of (2,3,4-Trifluorophenyl)(cyclopentyl)methanone via Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene with Cyclopentanecarbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of (2,3,4-trifluorophenyl)(cyclopentyl)methanone through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with cyclopentanecarbonyl chloride. The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds with aromatic rings.[1] This application note details the underlying mechanism, offers expert insights into experimental choices, and presents a robust, step-by-step protocol for the reaction, purification, and characterization of the target compound. The synthesis of fluorinated aromatic ketones is of significant interest in medicinal chemistry and materials science, as the introduction of fluorine atoms can profoundly modify a molecule's physicochemical and biological properties.

Reaction Scheme and Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution pathway, known as the Friedel-Crafts acylation.[2]

Overall Reaction:

Figure 1: Friedel-Crafts acylation of 1,2,3-trifluorobenzene with cyclopentanecarbonyl chloride.

Mechanism:

The mechanism involves three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclopentanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.

-

Electrophilic Attack: The electron-rich π system of the 1,2,3-trifluorobenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Product Formation: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group, restoring aromaticity to the ring and yielding the ketone product.[2] Crucially, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation necessitates the use of stoichiometric or greater amounts of the catalyst. The final product is liberated upon aqueous workup.[2]

Expertise & Experience: Guiding Experimental Choices

The successful execution of this synthesis hinges on understanding the causality behind key experimental decisions.

-

Choice of Catalyst: Aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid for this transformation due to its strong electron-accepting ability, which is necessary to generate the acylium ion from the acyl chloride.[1] For a deactivated aromatic ring like 1,2,3-trifluorobenzene, a powerful Lewis acid is essential to drive the reaction forward. While alternatives like ferric chloride (FeCl₃) or solid acid catalysts exist for more environmentally benign processes, AlCl₃ remains the workhorse for challenging substrates.[3][4][5][6]

-

Stoichiometry of the Catalyst: Unlike a truly catalytic reaction, Friedel-Crafts acylations require at least a stoichiometric equivalent of the Lewis acid.[2] This is because the ketone product coordinates strongly with AlCl₃, forming a complex that deactivates the catalyst. Using a slight excess (e.g., 1.1 equivalents) ensures that enough free catalyst is available to activate the entire batch of acyl chloride.

-

Solvent and Temperature Control: The reaction is typically performed in an inert, anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane.[3] These solvents effectively dissolve the reactants and the catalyst complex without participating in the reaction. The initial formation of the acylium ion complex is highly exothermic and requires cooling to 0 °C to prevent side reactions and ensure controlled reactivity. The subsequent addition of the aromatic substrate is also performed at low temperatures before allowing the reaction to proceed at ambient temperature.

-

Anhydrous Conditions: All reagents and equipment must be scrupulously dried. AlCl₃ and cyclopentanecarbonyl chloride react violently with water.[7] Moisture will decompose the catalyst and the acylating agent, quenching the reaction and drastically reducing the yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

-

Regioselectivity: The three fluorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, they are also ortho-, para-directing. In 1,2,3-trifluorobenzene, the C4 and C5 positions are the most likely sites of acylation. The C4 position is ortho to the C3-F and meta to the C2-F and C1-F. The C5 position is para to the C2-F and ortho to the C1-F and C3-F. Electronic and steric factors will influence the final product ratio, which must be confirmed by characterization. This protocol targets the formation of the (2,3,4-trifluorophenyl)(cyclopentyl)methanone isomer.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity | Notes |

| Aluminum Chloride (anhydrous powder) | 7446-70-0 | 133.34 | 11.0 | 1.47 g | Handle in a glovebox or dry atmosphere. |

| Cyclopentanecarbonyl chloride | 4524-93-0 | 132.59 | 10.0 | 1.33 g (1.18 mL) | Corrosive, moisture-sensitive.[7] |

| 1,2,3-Trifluorobenzene | 1489-53-8 | 132.08 | 10.0 | 1.32 g (1.05 mL) | |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL | Use a dry, inhibitor-free grade. |

| Hydrochloric Acid, 2M aqueous | 7647-01-0 | 36.46 | - | 50 mL | For workup. |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | 30 mL | For neutralization. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | 30 mL | For washing. |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | - | ~5 g | For drying. |

Equipment

-

250 mL three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel, oven-dried

-

Condenser with a drying tube (or nitrogen/argon inlet)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

TLC plates (silica gel)

Step-by-Step Procedure

-

Reaction Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, dropping funnel, and a condenser connected to a nitrogen or argon line. Maintain a positive inert gas flow throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.47 g, 11.0 mmol). Add 30 mL of anhydrous dichloromethane.

-

Formation of Acylium Ion Complex: Cool the stirred suspension to 0 °C using an ice-water bath. In the dropping funnel, prepare a solution of cyclopentanecarbonyl chloride (1.18 mL, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Aromatic Substrate Addition: Add 1,2,3-trifluorobenzene (1.05 mL, 10.0 mmol) dissolved in 10 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours.[3] Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).

-

Reaction Quench: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~50 g) and 2M HCl (50 mL). Caution: This quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Washing: Combine all organic layers and wash sequentially with 2M HCl (1 x 30 mL), water (1 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and finally, brine (1 x 30 mL). The bicarbonate wash neutralizes any remaining acid; perform this step carefully as CO₂ evolution may cause pressure buildup.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (2,3,4-trifluorophenyl)(cyclopentyl)methanone. The final product has a reported CAS number of 1267006-34-7 and a molecular weight of 228.21 g/mol .[8]

Visualization of Experimental Workflow

The following diagram outlines the complete experimental procedure from preparation to final product characterization.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through systematic checks at critical stages:

-

Reaction Monitoring: Regular analysis by Thin-Layer Chromatography (TLC) provides real-time validation of the reaction's progress. The consumption of the starting material (1,2,3-trifluorobenzene) and the appearance of a new, more polar spot corresponding to the ketone product confirms the reaction is proceeding as expected.

-

Purification and Yield: The final yield of the purified product serves as a quantitative measure of the reaction's success. A successful reaction should provide a moderate to good yield after purification.

-

Spectroscopic Confirmation: The identity and purity of the final compound must be unequivocally confirmed by standard analytical techniques.

-

¹H and ¹⁹F NMR: Will confirm the structure, the substitution pattern on the aromatic ring, and the cyclopentyl group.

-

¹³C NMR: Will show the characteristic ketone carbonyl peak (~195-200 ppm) and the correct number of aromatic and aliphatic carbons.[9]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (228.21 g/mol ).[8]

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

-

Safety and Handling

-

Cyclopentanecarbonyl chloride is corrosive and reacts with moisture. It can cause severe skin burns and eye damage.[7] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

-

Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It can cause severe burns. Handle in an inert and dry environment.

-

1,2,3-Trifluorobenzene and Dichloromethane are volatile organic compounds. Avoid inhalation and skin contact.

-

The quenching step is highly exothermic and releases HCl gas. Ensure it is performed slowly, with adequate cooling, and in a well-ventilated fume hood.[11]

References

- DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google P

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - SIOC Journals. (URL: [Link])

-

Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid | Scilit. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

SUPPORTING INFORMATION - MPG.PuRe. (URL: [Link])

-

Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (URL: [Link])

-

(2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone - PMC. (URL: [Link])

-

Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (URL: [Link])

-

Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl_3 - TÜBİTAK Academic Journals. (URL: [Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijcps.org [ijcps.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Engineering Advanced APIs using 2,3,4-Trifluorophenyl Cyclopentyl Ketone

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Focus: 2,3,4-Trifluorophenyl cyclopentyl ketone (CAS: 1267006-34-7)

Mechanistic Rationale: The "Why" Behind the Scaffold

In modern drug discovery, the strategic incorporation of halogenated aromatic rings and conformationally restricted cycloalkanes is a proven tactic to overcome pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2,3,4-Trifluorophenyl cyclopentyl ketone serves as a highly privileged, bifunctional building block that addresses these challenges simultaneously [1].

The 2,3,4-Trifluorophenyl Motif: Metabolic Shielding and Binding

The dense fluorination pattern on the phenyl ring serves two critical purposes:

-

Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of three fluorine atoms lowers the HOMO energy of the aromatic system, effectively shielding it from oxidative metabolism.

-

Multipolar Interactions: The polarized C-F bonds act as weak hydrogen bond acceptors. Furthermore, the ortho-fluorine atom plays a critical stereoelectronic role during synthetic transformations, coordinating with transition metal catalysts to dictate facial selectivity during asymmetric reductions [2].

The Cyclopentyl Motif: Conformational Tuning

Replacing flexible acyclic alkyl chains (e.g., isopropyl groups) with a cyclopentyl ring restricts the conformational space of the resulting Active Pharmaceutical Ingredient (API). In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, substituting an isopropyl group with a cyclopentyl moiety has been shown to optimize the trajectory of the molecule within the hydrophobic kinase hinge pocket, significantly altering target residence time and potency [3].

The Ketone Linker: Synthetic Divergence

The carbonyl group acts as the central synthetic hub. Its electrophilicity allows for divergent functionalization into chiral alcohols, substituted amines, or fused heterocyclic cores (such as pyrazoles or dihydropyridazinones) depending on the target pharmacophore [4].

Figure 1: Synthetic divergence of 2,3,4-trifluorophenyl cyclopentyl ketone into key API scaffolds.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the baseline properties of the intermediate. The high fluorine content significantly influences its solubility and reactivity profile.

| Property | Value | Mechanistic Implication in Synthesis & Drug Design |

| CAS Number | 1267006-34-7 | Unique identifier for procurement and supply chain QA. |

| Molecular Formula | C12H11F3O | High F-content (~25% by mass) drives target lipophilicity. |

| Molecular Weight | 228.21 g/mol | Low MW allows extensive downstream functionalization without violating Lipinski's Rule of 5. |

| Estimated LogP | ~3.2 | Optimal starting lipophilicity for CNS penetration and oral bioavailability. |

| Reactivity Handle | Sterically hindered ketone | Requires activated reducing agents or Lewis acid catalysis for efficient nucleophilic attack. |

Validated Synthetic Protocols

The following protocols have been engineered to account for the specific steric and electronic demands of the 2,3,4-trifluorophenyl and cyclopentyl groups.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) to Chiral Alcohols

Objective: Convert the ketone into a highly enantioenriched secondary alcohol for subsequent etherification. Causality & Design: The ortho-fluorine atom is not merely a structural feature; it actively participates in the transition state. By coordinating with the Ruthenium catalyst, the ortho-fluorine restricts the rotational freedom of the substrate, forcing the hydride to attack from a single face, thereby maximizing enantiomeric excess (ee) [2].

Step-by-Step Methodology:

-

Catalyst Activation: In a dry, argon-purged Schlenk flask, dissolve 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA). Stir at 25°C for 30 minutes to generate the active ruthenium-hydride species.

-

Substrate Addition: Add 2,3,4-trifluorophenyl cyclopentyl ketone (1.0 equivalent) dropwise. The cyclopentyl ring's steric bulk works synergistically with the catalyst's chiral diamine ligand to direct the approach vector.

-

Reaction Execution: Heat the mixture to 40°C. Monitor via TLC (Hexanes:EtOAc 8:2). Self-Validation Step: The reaction should reach >95% conversion within 16 hours; failure to do so indicates moisture contamination quenching the active hydride.

-

Quench & Extraction: Cool to 0°C, slowly add water to quench excess formic acid, and extract 3x with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 and brine.

-

QA/QC: Purify via flash chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >92%.

Protocol B: Reductive Amination for Kinase Inhibitor Scaffolds

Objective: Generate a functionalized secondary or tertiary amine, a ubiquitous motif in target-directed oncology drugs [3]. Causality & Design: Direct reductive amination of sterically hindered ketones can be sluggish. We utilize glacial acetic acid to protonate the intermediate imine, increasing its electrophilicity. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated imine without reducing the unreacted starting ketone [1].

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

-

Selective Reduction: Cool the vessel to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

-

Maturation: Remove the ice bath and stir at room temperature for 12 hours.

-

Workup: Quench carefully with saturated aqueous NaHCO3 until CO2 evolution ceases (neutralizing the acetic acid and destroying excess borohydride). Extract with dichloromethane (DCM).

-

QA/QC: Dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting amine via reverse-phase preparative HPLC. Confirm product identity via LC-MS (ESI+), looking for the[M+H]+ peak corresponding to the specific amine adduct.

Figure 2: Pharmacological rationale for incorporating the trifluorophenyl cyclopentyl moiety.

References

-

Discovery of BAY 2666605, a Molecular Glue for PDE3A and SLFN12. National Institutes of Health (NIH) / PubMed Central. Demonstrates the utility of fluorinated phenyl ketones in the synthesis of heterocyclic APIs. URL:[Link]

-

Catalytic Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones. Organic Letters, ACS Publications. Details the mechanistic role of ortho-fluorine atoms in directing stereoselective reductions of aryl ketones. URL:[Link]

-

Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. National Institutes of Health (NIH) / PubMed Central. Highlights the structure-activity relationship (SAR) benefits of substituting acyclic alkyls with cyclopentyl rings in kinase inhibitors. URL:[Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. ResearchGate. Reviews the cyclopentane framework as a privileged scaffold for modern drug discovery. URL:[Link]

Application Notes and Protocols: Reagents for Nucleophilic Addition to Cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Cyclopentanecarbonitrile